REACTION_CXSMILES
|
[CH:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:19](=S)=[S:20].C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)(=O)C>[CH:1]1([N:11]=[C:19]=[S:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred about one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid dicyclohexylthiourea
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified
|
Type
|
CUSTOM
|
Details
|
by dry column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:19](=S)=[S:20].C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)(=O)C>[CH:1]1([N:11]=[C:19]=[S:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred about one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid dicyclohexylthiourea
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified
|
Type
|
CUSTOM
|
Details
|
by dry column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |